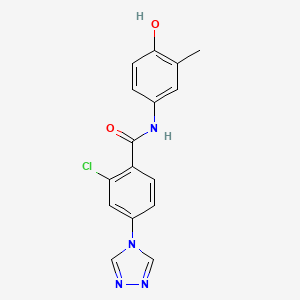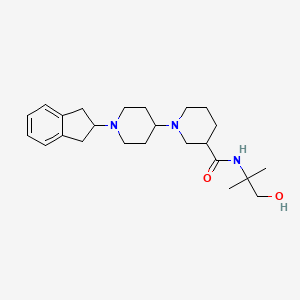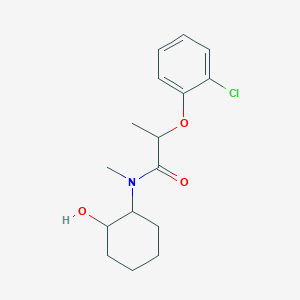
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has attracted the attention of the scientific community due to its potential biomedical applications. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively in recent years.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell growth and survival. Specifically, this compound has been found to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, the compound prevents cancer cells from dividing and multiplying, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that the compound may have potential as an anti-inflammatory agent. Additionally, it has been found to have antioxidant activity, which could be beneficial for the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad-spectrum anticancer activity. It has been found to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-chloro-3-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-amino-4-hydroxybenzoic acid to yield the final product.
Scientific Research Applications
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment. Furthermore, this compound has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-6-11(2-5-15(10)22)20-16(23)13-4-3-12(7-14(13)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOMIPVSCVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)

![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
